molecular formula C14H13ClN4 B11851824 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Cat. No.: B11851824
M. Wt: 272.73 g/mol
InChI Key: RQAWLXIPACTIDX-UHFFFAOYSA-N
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Description

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chloro group at the 6th position, a piperazinyl group at the 4th position, and a carbonitrile group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6th position .

Mechanism of Action

The mechanism of action of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in the context of its antibacterial activity, the compound may inhibit bacterial enzymes or disrupt bacterial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(piperazin-1-yl)quinoline: Similar structure but lacks the carbonitrile group.

    4-(Piperazin-1-yl)quinoline-3-carbonitrile: Similar structure but lacks the chloro group.

    6-Chloroquinoline-3-carbonitrile: Similar structure but lacks the piperazinyl group.

Uniqueness

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is unique due to the presence of all three functional groups (chloro, piperazinyl, and carbonitrile) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

6-chloro-4-piperazin-1-ylquinoline-3-carbonitrile

InChI

InChI=1S/C14H13ClN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2

InChI Key

RQAWLXIPACTIDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)Cl

Origin of Product

United States

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